molecular formula C20H19NO5 B2465311 N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide CAS No. 938030-82-1

N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide

Cat. No.: B2465311
CAS No.: 938030-82-1
M. Wt: 353.374
InChI Key: DYGYDJZSPAOQPF-UHFFFAOYSA-N
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Description

N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide is a complex organic compound that features a butyramide group attached to a phenyl ring, which is further substituted with a hydroxy group and an acetyl group linked to a dihydroisobenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the dihydroisobenzofuran moiety: This can be achieved through the cyclization of an appropriate precursor, such as a phthalic anhydride derivative, under acidic conditions.

    Acetylation: The dihydroisobenzofuran intermediate is then acetylated using acetic anhydride in the presence of a catalyst like pyridine.

    Coupling with the phenyl ring: The acetylated dihydroisobenzofuran is coupled with a hydroxy-substituted phenyl ring through a Friedel-Crafts acylation reaction.

    Introduction of the butyramide group: Finally, the butyramide group is introduced via an amidation reaction using butyric acid and a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.

    Reduction: The carbonyl groups in the dihydroisobenzofuran and acetyl moieties can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)acetamide: Similar structure but with an acetamide group instead of a butyramide group.

    N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)propionamide: Similar structure but with a propionamide group instead of a butyramide group.

Uniqueness

N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide is unique due to the presence of the butyramide group, which can influence its physicochemical properties, such as solubility and stability, as well as its biological activity. The specific arrangement of functional groups in this compound may also confer unique reactivity and selectivity in chemical reactions, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-hydroxy-3-[2-(3-oxo-1H-2-benzofuran-1-yl)acetyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-2-5-19(24)21-12-8-9-16(22)15(10-12)17(23)11-18-13-6-3-4-7-14(13)20(25)26-18/h3-4,6-10,18,22H,2,5,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGYDJZSPAOQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)O)C(=O)CC2C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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